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Summary of Phase Ib Clinical Trial Results

The following table consolidates the key quantitative findings from the phase Ib trial of Simetinib in patients

with advanced non-small cell lung cancer (NSCLC) and EGFR sensitizing mutations [1] [2] [3].

Trial Aspect

Summary of Findings

ClinicalTrials.gov ID

Study Population

Dosing Regimen

Primary Objective: Safety &

Tolerability

« Maximum Tolerated Dose
(MTD)

» Patients with =1 Adverse
Event (AE)

* Most Common AEs

NCT01772732 [1] [2]

41 patients with advanced NSCLC and EGFR mutations, relapsed
after platinum-based chemotherapy [1] [4].

Oral administration, twice daily, in 28-day cycles. Doses escalated

from 100 mg to 650 mg [1].

Not reached (no DLTs observed up to 650 mg) [1] [2].

95.1% (39/41 patients) [1] [2].

Diarrhea (56.1%) and Rash (41.5%); mostly mild or moderate [1] [2].
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Trial Aspect

Pharmacokinetics (PK)

* Time to Max Concentration
(Tmax)

« Elimination Half-Life (T1/2)

» Dose-Exposure Relationship

Preliminary Efficacy

* Objective Response Rate
(ORR)

* Disease Control Rate (DCR)

» Median Progression-Free
Survival (PFS)

* Median Overall Survival (OS)

* Efficacy in Brain Metastasis
(BM)

Summary of Findings

1to 4 hours [1] [2].

6.2 to 13.0 hours [1] [2].

Approximately proportional from 200-650 mg after a single dose, but
less than proportional after multiple doses [1] [2].

39.3% - 40% (Partial Response) [1] [2].

46.3% had Stable Disease [1].

9.9 months [1] [2].

14.6 months [1] [2].

In the 500 mg and 650 mg cohorts, 5 of 8 (62.5%) patients with BM
achieved Partial Response [2].

Detailed Experimental Protocols

The phase Ib trial employed rigorous methodologies to evaluate the safety, pharmacokinetics, and efficacy of

Simotinib [1] [4].

Study Design and Treatment

¢ Design: A single-center, non-randomized, dose-escalation study using a 3+3 design per a modified

Fibonacci scheme [1] [4].
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o Treatment: Patients received Simotinib orally twice daily for 28-day cycles. Dose escalation to a
higher level proceeded only if no Dose-Limiting Toxicities (DLTs) were observed in the lower dose
group during the first cycle [1] [4].

Patient Population

¢ Key Inclusion Criteria:

Aged 18-65 years with histologically confirmed advanced NSCLC.

Documented EGFR sensitizing mutations (including E19del, L858R, L861Q, G719X).
Disease recurrence after at least one platinum-based regimen.

ECOG performance status of 0-2 and adequate bone marrow, liver, and renal function [1] [4].

[¢]

[¢]

[e]

o

¢ Key Exclusion Criteria:
o Previous treatment with EGFR-TKIs or other targeted therapies.
o Uncontrolled systemic diseases, interstitial lung disease, or untreated central nervous system

metastases [1] [4].

Safety and Toxicity Assessment

e Evaluation Methods: AEs, serious AEs (SAEs), and hematological toxicity were monitored through
physical examinations, electrocardiograms, echocardiography, and laboratory tests [1] [4].

¢ Grading Standard: All toxicities were graded according to the National Cancer Institute Common
Terminology Criteria for Adverse Events (NCI CTCAE) version 4.0 [1] [4].

o DLT Definition: DLT was specifically defined as the occurrence of any of a list of drug-related severe
AEs, including grade 4 diarrhea, grade 3/4 febrile neutropenia, grade 3 liver toxicity, QTc interval 2500
ms, and other specified grade 3/4 non-hematological toxicities [1] [4].

Pharmacokinetic (PK) Evaluation

¢ Blood Sampling: For PK analysis, 2 mL blood samples were collected on:
o Day 1: Pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours after the first dose.
o Days 8, 9, 10, 15, 22, and 29: At specified time points to profile multiple-dose administration
[1].
¢ PK Parameters: Analysis focused on determining key parameters including maximum plasma
concentration (C~max~), time to C~max~ (T~max~), area under the concentration-time curve (AUC),
and elimination half-life (T~1/2~) [1].
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Tumor Response Assessment

e Method: Tumor burden was assessed using computed tomography (CT) or magnetic resonance
imaging (MRI) [1] [4].

¢ Schedule: Imaging was performed at baseline (study enroliment), on Day 29 of cycle 1, and
subsequently every 8 weeks until disease progression, death, or study termination [1] [4].

¢ Evaluation Criteria: Tumor response was evaluated using standard oncological criteria to determine
objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and

overall survival (OS) [1] [2].

Simotinib's Mechanism of Action

As a novel EGFR tyrosine kinase inhibitor, Simotinib's mechanism and experimental workflow can be
visualized as follows. The diagram illustrates its targeted inhibition within the EGFR signaling pathway,

which is critical for cell proliferation and survival in certain NSCLCs [1] [5].

© 2026 Smolecule. All rights reserved. a4/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6525002/
https://www.dovepress.com/safety-tolerability-and-pharmacokinetics-of-simotinib-a-novel-specific-peer-reviewed-fulltext-article-CMAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6525002/
https://www.dovepress.com/safety-tolerability-and-pharmacokinetics-of-simotinib-a-novel-specific-peer-reviewed-fulltext-article-CMAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6525002/
https://meetings.asco.org/abstracts-presentations/146551
https://www.smolecule.com/products/s547966?utm_src=pdf-body
https://www.smolecule.com/products/s547966?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6525002/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.675675/full
https://www.smolecule.com/products/s547966?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

EGFR Signaling Pathway in NSCLC
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Simotinib inhibits EGFR tyrosine kinase activity, blocking downstream signaling.

Conclusion and Future Directions

The initial phase Ib trial demonstrated that Simotinib is a well-tolerated and promising EGFR TKI with
manageable toxicity and encouraging preliminary efficacy, particularly in patients with brain metastases [1]
[2]. The trial established a dosing schedule of twice daily due to its half-life and explored doses up to 650 mg

without reaching the maximum tolerated dose [1] [2].
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The authors concluded that the results warranted further studies to explore higher doses, and specifically
highlighted the need for ongoing investigation into Simetinib's activity in NSCLC patients with brain

metastases [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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